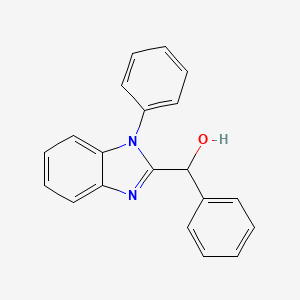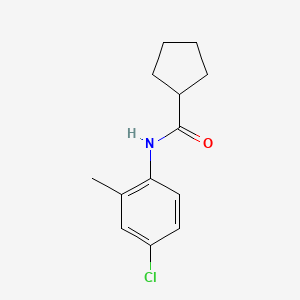
phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol, also known as PBM, is a novel compound that has attracted the attention of researchers due to its potential applications in various fields. PBM is a benzimidazole derivative that has a phenyl group attached to it, which gives it unique properties. In
作用機序
The mechanism of action of phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol is not fully understood, but it is believed to involve the disruption of cellular processes. phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been shown to disrupt the microtubule network, which is important for cell division and growth. This disruption leads to the activation of the caspase pathway, which ultimately leads to apoptosis in cancer cells. phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects
phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been shown to have a number of biochemical and physiological effects. In cancer cells, phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol induces apoptosis by activating the caspase pathway. phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network. In addition, phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the advantages of using phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol in lab experiments is its unique properties. phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has a phenyl group attached to it, which gives it unique chemical and physical properties. This makes it a useful tool for studying cellular processes and developing new drugs. However, one of the limitations of using phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol in lab experiments is its cost. phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol is a relatively expensive compound, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol. One area of research is the development of new drugs based on phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol. phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been shown to have anticancer and antimicrobial properties, making it a potential candidate for the development of new drugs. Another area of research is the study of the mechanism of action of phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol. Although the mechanism of action of phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol is not fully understood, further research could lead to the development of new drugs that target specific cellular processes. Finally, research could focus on the synthesis of new derivatives of phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol with improved properties.
合成法
The synthesis of phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol involves a series of chemical reactions that start with the condensation of 2-aminobenzimidazole with benzaldehyde. The resulting Schiff base is then reduced using sodium borohydride to give phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol. This method has been optimized to achieve high yields and purity of phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol.
科学的研究の応用
Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been studied extensively for its potential applications in various fields. In the field of medicine, phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been shown to have anticancer properties. Studies have shown that phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol induces apoptosis in cancer cells by activating the caspase pathway. phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network. In addition, phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been studied for its potential use as an antimicrobial agent. Studies have shown that phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
phenyl-(1-phenylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c23-19(15-9-3-1-4-10-15)20-21-17-13-7-8-14-18(17)22(20)16-11-5-2-6-12-16/h1-14,19,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYLVBDBFFVRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B5171481.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)

![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)
![ethyl [5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)


![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)
![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5171563.png)
![1-phenyl-5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171571.png)